molecular formula C10H20O3 B14254302 Acetic acid;3-methylhept-1-en-3-ol CAS No. 188592-83-8

Acetic acid;3-methylhept-1-en-3-ol

Cat. No.: B14254302
CAS No.: 188592-83-8
M. Wt: 188.26 g/mol
InChI Key: NZNXDTWHYFRUPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;3-methylhept-1-en-3-ol is an organic compound with the molecular formula C10H20O2 It is a derivative of acetic acid and features a heptene backbone with a methyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-methylhept-1-en-3-ol typically involves the esterification of 3-methylhept-1-en-3-ol with acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-methylhept-1-en-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The double bond in the heptene backbone can be reduced to form a saturated compound.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using hydrogen gas (H2) and a palladium catalyst (Pd/C) is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid;3-methylhept-1-en-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of acetic acid;3-methylhept-1-en-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The double bond in the heptene backbone can participate in addition reactions, altering the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Methylhept-1-en-3-ol: Lacks the acetic acid moiety, resulting in different chemical properties and reactivity.

    Acetic acid;3-methylhex-1-en-3-ol: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.

Uniqueness

Acetic acid;3-methylhept-1-en-3-ol is unique due to the presence of both the acetic acid and the heptene backbone. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

188592-83-8

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

acetic acid;3-methylhept-1-en-3-ol

InChI

InChI=1S/C8H16O.C2H4O2/c1-4-6-7-8(3,9)5-2;1-2(3)4/h5,9H,2,4,6-7H2,1,3H3;1H3,(H,3,4)

InChI Key

NZNXDTWHYFRUPL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C=C)O.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.